1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound is a urea derivative characterized by two distinct aromatic moieties: a 4-bromo-2-methylphenyl group and a 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl group. Such structural features are common in pharmacologically active urea derivatives, which often target enzymes or receptors via urea-mediated interactions .
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O2/c1-11-7-12(19)5-6-16(11)22-18(25)21-14-9-17(24)23(10-14)15-4-2-3-13(20)8-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMAKIYLZBTCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C18H19BrF N3O
- Molecular Weight: 373.26 g/mol
- IUPAC Name: this compound
This compound features a urea functional group linked to a pyrrolidine ring, which is known for its diverse biological activities.
Antibacterial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related piperidine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The enzyme inhibition potential of the compound has also been explored. Compounds featuring similar structural motifs have been shown to inhibit key enzymes like acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating potent inhibitory effects .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound E | Urease | 0.63 ± 0.001 |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to the target molecule. For instance:
- Synthesis and Evaluation : A study synthesized a series of piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The findings suggested that modifications in the phenyl ring significantly influenced biological efficacy .
- Docking Studies : Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level, enhancing our understanding of their mechanisms of action .
Pharmacological Implications
The pharmacological behavior of urea derivatives, particularly those with piperidine structures, suggests potential applications in treating bacterial infections and as enzyme inhibitors in various metabolic pathways. Their ability to inhibit enzymes like AChE may have implications for neurological conditions, while urease inhibitors could be beneficial in managing conditions like urinary tract infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and synthetic attributes are compared below with key analogs from the evidence.
Structural and Functional Divergence
Key Observations
- Electron-Withdrawing vs. Alkoxy groups (e.g., in 877640-52-3) may improve metabolic stability but reduce solubility compared to halogens .
- Heterocyclic Modifications: Thiazole-containing analogs (8a) exhibit lower yields due to steric challenges but offer unique binding interactions .
- Molecular Weight Trends: Bromine and pyrrolidinone moieties increase the target’s molecular weight (~425 g/mol) compared to simpler ureas (e.g., 6a at 256.1 g/mol), which may influence pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
